N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

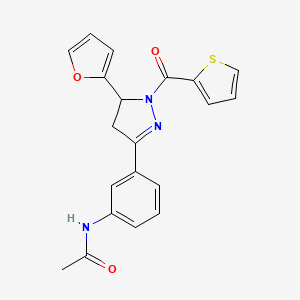

This compound features a pyrazoline core substituted with a furan-2-yl group at position 5 and a thiophene-2-carbonyl moiety at position 1. The phenyl ring at position 3 is further functionalized with an acetamide group. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELXL ) and computational analysis (e.g., Multiwfn ).

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-13(24)21-15-6-2-5-14(11-15)16-12-17(18-7-3-9-26-18)23(22-16)20(25)19-8-4-10-27-19/h2-11,17H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANMIQDFBGCTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the furan and thiophene rings: These can be incorporated through electrophilic aromatic substitution reactions.

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or alkylated products.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step usually includes the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to create the pyrazole structure.

- Introduction of Furan and Thiophene Groups : These heterocyclic groups are added through electrophilic aromatic substitution reactions.

- Acetylation : The final step involves acetylating the phenyl group using acetic anhydride, often in the presence of a catalyst like pyridine.

Biological Activities

This compound has been studied for its diverse biological activities:

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antitumor properties. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antiviral Properties

Research indicates that structural variations in similar pyrazole derivatives can enhance antiviral activity. Compounds have been shown to effectively inhibit viral replication through various mechanisms, including interference with viral enzymes .

Antioxidant and Anti-inflammatory Effects

Compounds containing furan and thiophene moieties have been evaluated for their antioxidant properties. They demonstrate the capacity to scavenge free radicals, contributing to their anti-inflammatory effects .

Study on Antitumor Activity

A study published in 2021 investigated a series of pyrazole derivatives for their antitumor activity. It was found that subtle modifications in the phenyl moiety significantly affected biological properties, allowing for targeted therapeutic strategies against specific cancer types .

Evaluation of Antiviral Activity

In another study focusing on antiviral properties, compounds structurally related to this compound were tested against various viruses. Results indicated that these compounds could inhibit viral replication effectively through different pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, thiophene, and pyrazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The table below highlights key structural differences and similarities with related acetamide derivatives:

Key Observations :

- Dihedral Angles : The 61.8° twist between dichlorophenyl and thiazol rings in suggests steric hindrance, whereas the target compound’s furan-thiophene-pyrazoline system may exhibit smaller angles due to conjugation.

- Hydrogen Bonding : All analogs exhibit intermolecular N–H⋯X (X = N, O) interactions, critical for crystal packing and stability. The R₂²(8) motif in is a hallmark of dimerization in acetamide derivatives.

Pharmacological Relevance

- Antimicrobial Potential: The thiazol-2-yl and dichlorophenyl analogs in show structural mimicry of benzylpenicillin, suggesting β-lactamase inhibition or antimicrobial activity. The target compound’s thiophene moiety may enhance lipophilicity and membrane penetration.

- Enzyme Targeting : The tetrahydropyran substituents in imply improved metabolic stability, a feature absent in the target compound but relevant for pharmacokinetic optimization.

Computational and Crystallographic Insights

- Refinement Practices : SHELXL refinements of analogous structures (e.g., ) reveal bond-length accuracies within ±0.01 Å, ensuring reliable structural comparisons.

Biological Activity

N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the molecular formula . Its structure features multiple functional groups including furan, thiophene, and pyrazole rings, which are essential for its biological activity. The presence of these moieties enhances its reactivity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 379.43 g/mol |

| CAS Number | 942034-19-7 |

| IUPAC Name | N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Introduction of Furan and Thiophene Groups : Achieved through electrophilic aromatic substitution reactions.

- Acetylation : The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Biological Activity

Research has demonstrated that this compound exhibits significant anticancer , anti-inflammatory , and antimicrobial activities. The following sections summarize key findings related to its biological effects.

Anticancer Activity

This compound has shown promising results against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer properties.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that derivatives containing pyrazole moieties often exhibit such activities due to their structural characteristics that facilitate interaction with inflammatory mediators .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested against various microbial strains, demonstrating effective antimicrobial action. This broad-spectrum activity is particularly relevant in the context of rising antibiotic resistance.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can bind to receptors that play essential roles in cellular signaling pathways.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide?

- Answer : Multi-step synthesis involving cyclocondensation of hydrazine derivatives with diketones or β-ketoesters is commonly employed for pyrazole core formation. For example, thiophene-2-carbonyl groups can be introduced via nucleophilic acyl substitution using thiophene-2-carbonyl chloride under anhydrous conditions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. How is structural characterization of this compound validated in academic research?

- Answer : Combined spectroscopic techniques are critical:

- 1H/13C NMR for confirming substituent positions and diastereomeric purity.

- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.

- LC-MS for molecular weight confirmation and purity assessment (>95% by HPLC).

- Single-crystal X-ray diffraction for absolute stereochemical determination (e.g., pyrazole ring conformation) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Answer : Use in vitro assays to evaluate anti-inflammatory or antimicrobial potential. For anti-exudative activity, employ carrageenan-induced rat paw edema models. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Predictive tools like PASS software help prioritize targets (e.g., cyclooxygenase inhibition) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole ring formation) be experimentally verified?

- Answer : Isotopic labeling (e.g., deuterated hydrazines) and kinetic studies track intermediates. Computational methods (DFT) model transition states, while in situ NMR captures reactive species. For cyclization steps, monitor regioselectivity using substituent electronic effects (Hammett plots) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Solutions include:

- Chiral HPLC to isolate enantiomers and test individually.

- Dose-response curves to clarify EC50/IC50 variability.

- Molecular docking (e.g., AutoDock Vina) to validate binding modes against targets like COX-2 or EGFR .

Q. How can structure-activity relationships (SAR) be optimized for enhanced efficacy?

- Answer : Systematic substitution of the furan/thiophene moieties and acetamide side chain:

- Replace furan-2-yl with methylfurans to assess hydrophobic interactions.

- Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate electronic effects.

- Compare in silico ADMET profiles (SwissADME) to prioritize analogs with improved bioavailability .

Q. What analytical methods address purity challenges in scaled-up synthesis?

- Answer : Impurities often stem from residual solvents or diastereomers. Mitigation includes:

- Preparative HPLC with C18 columns for high-resolution separation.

- Dynamic light scattering (DLS) to detect aggregates.

- Thermogravimetric analysis (TGA) to assess thermal stability during lyophilization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.